

Cilengitide TFA: A Technical Guide to its Chemical Properties, Structure, and Analysis

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Compound of Interest

Compound Name: *Cilengitide TFA*

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Introduction

Cilengitide, a cyclic pentapeptide, has been a subject of significant interest in oncological research due to its targeted inhibition of $\alpha v \beta 3$ and $\alpha v \beta 5$ integrins. These integrins play a crucial role in angiogenesis and tumor cell invasion, making them a prime target for anti-cancer therapies. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for Cilengitide, presented as its trifluoroacetate (TFA) salt.

Chemical and Physical Properties

Cilengitide TFA is a synthetic compound, the result of strategic chemical modifications to enhance its binding affinity and selectivity to target integrins.^[1] Its properties are summarized in the table below.

| Property | Value | Source |
|--------------------------|---|---------|
| Chemical Name | cyclo(L-arginylglycyl-L- α -aspartyl-D-phenylalanyl-N-methyl-L-valyl) trifluoroacetate | [2][3] |
| Synonyms | EMD 121974 TFA, NSC 707544 | [4][5] |
| Molecular Formula | C29H41F3N8O9 | [5][6] |
| Molecular Weight | 702.7 g/mol | [5] |
| CAS Number | 199807-35-7 | [5][7] |
| Appearance | White solid | N/A |
| Purity | >98% (typically by HPLC) | [8] |
| Solubility | Soluble in PBS (16.67 mg/mL, 23.72 mM) | [4] |
| IC50 ($\alpha\beta 3$) | 4.1 nM | [9][10] |
| IC50 ($\alpha\beta 5$) | 79 nM | [9][10] |

Chemical Structure

Cilengitide is a cyclic pentapeptide with the sequence Arg-Gly-Asp-D-Phe-N-Me-Val. The cyclization and the presence of a D-amino acid (D-phenylalanine) and an N-methylated amino acid (N-methyl-valine) are key structural features that confer high affinity and selectivity for its target integrins.[1] The trifluoroacetate salt form is common for peptide-based therapeutics, enhancing stability and solubility.

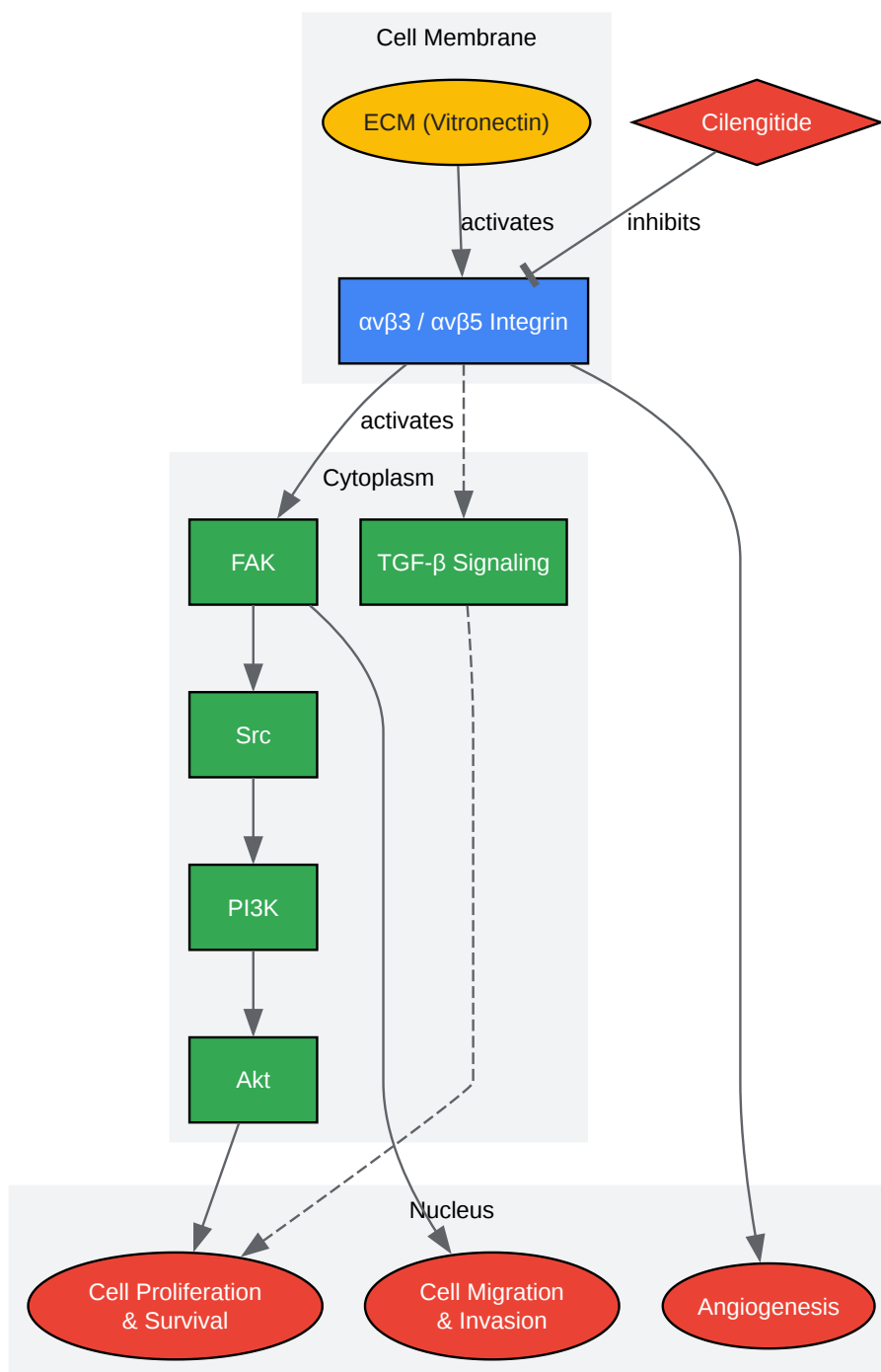
Below is a 2D representation of the chemical structure of Cilengitide.

Caption: 2D structure of Cilengitide.

Mechanism of Action and Signaling Pathways

Cilengitide competitively inhibits the binding of extracellular matrix proteins, such as vitronectin, to $\alpha\beta3$ and $\alpha\beta5$ integrins.[11] This disruption of integrin signaling leads to the inhibition of downstream pathways critical for cell survival, proliferation, and migration. Key signaling molecules affected include Focal Adhesion Kinase (FAK), Src family kinases (Src), and Protein Kinase B (Akt).[12] By inhibiting the phosphorylation and activation of these kinases, Cilengitide can induce apoptosis in endothelial and tumor cells.[12] Furthermore, Cilengitide has been shown to modulate TGF- β signaling, a pathway implicated in tumor progression and immune evasion.[13]

The following diagram illustrates the signaling pathway inhibited by Cilengitide.



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Caption: Cilengitide's mechanism of action.

Experimental Protocols

Solid-Phase Peptide Synthesis of Cilengitide

- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: Lyophilize the purified peptide to obtain the final **Cilengitide TFA** product as a powder.

Purity and Identity Analysis by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the standard method for assessing the purity and confirming the identity of Cilengitide.

Methodology:

- HPLC System: A standard HPLC system with a UV detector and a mass spectrometer.
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of an ion-pairing agent like TFA (0.1%), is commonly employed.
- Gradient: A linear gradient from low to high ACN concentration over a set time (e.g., 5% to 95% ACN over 30 minutes).
- Detection:
 - UV Detection: Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
 - Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode to detect the molecular ion of Cilengitide ($[M+H]^+$ at m/z 589.7) and its TFA adduct.
- Data Analysis: Purity is determined by integrating the peak area of Cilengitide relative to the total peak area in the chromatogram. The mass spectrum confirms the identity of the compound.

In Vitro Cell Adhesion Assay

This assay measures the ability of Cilengitide to inhibit cell attachment to extracellular matrix proteins.

Methodology:

- **Plate Coating:** Coat 96-well plates with an ECM protein such as vitronectin or fibronectin and incubate overnight at 4°C. Block non-specific binding sites with a solution of bovine serum albumin (BSA).
- **Cell Preparation:** Culture a relevant cell line (e.g., U87MG glioblastoma cells) and harvest the cells.
- **Treatment:** Pre-incubate the cells with varying concentrations of **Cilengitide TFA** for a defined period (e.g., 30 minutes).
- **Seeding:** Seed the treated cells onto the pre-coated plates and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.
- **Washing:** Gently wash the plates to remove non-adherent cells.
- **Quantification:** Stain the remaining adherent cells with a dye such as crystal violet. Solubilize the dye and measure the absorbance at a specific wavelength using a plate reader. The reduction in absorbance in Cilengitide-treated wells compared to control wells indicates the inhibition of cell adhesion.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins following Cilengitide treatment.

Methodology:

- **Cell Treatment and Lysis:** Treat cells with Cilengitide for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose

or PVDF membrane.

- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for the phosphorylated forms of FAK, Src, and Akt, as well as antibodies for the total forms of these proteins as loading controls.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Conclusion

Cilengitide TFA is a well-characterized integrin inhibitor with a defined chemical structure and mechanism of action. The experimental protocols outlined in this guide provide a framework for its synthesis, analysis, and in vitro characterization. This information is intended to support researchers and drug development professionals in their ongoing investigations of Cilengitide and other integrin-targeting therapies.

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